2-(5-Bromo-2-methoxyphenoxy)acetonitrile

Descripción

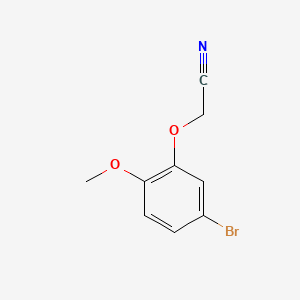

Structure

3D Structure

Propiedades

IUPAC Name |

2-(5-bromo-2-methoxyphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-12-8-3-2-7(10)6-9(8)13-5-4-11/h2-3,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWGGDKJXBFASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682003 | |

| Record name | (5-Bromo-2-methoxyphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221793-69-6 | |

| Record name | 2-(5-Bromo-2-methoxyphenoxy)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221793-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Bromo-2-methoxyphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(5-Bromo-2-methoxyphenoxy)acetonitrile

This guide provides a comprehensive overview of a robust and efficient synthesis pathway for 2-(5-Bromo-2-methoxyphenoxy)acetonitrile, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step protocol but also the underlying scientific principles and practical insights to ensure successful synthesis and scale-up.

Introduction

2-(5-Bromo-2-methoxyphenoxy)acetonitrile, bearing CAS number 1221793-69-6, is a crucial building block in medicinal chemistry. Its unique substitution pattern, featuring a bromo, methoxy, and cyanomethyl ether functionality on a benzene ring, makes it a versatile precursor for a range of biologically active molecules. The strategic placement of these groups allows for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. This guide will detail a reliable two-step synthesis route, commencing with the bromination of readily available guaiacol and culminating in the target molecule via a Williamson ether synthesis.

Strategic Synthesis Pathway

The synthesis of 2-(5-Bromo-2-methoxyphenoxy)acetonitrile is most effectively achieved through a two-stage process. This pathway was designed for its efficiency, use of readily available starting materials, and amenability to scale-up.

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 5-Bromo-2-methoxyphenol

The initial step involves the regioselective bromination of guaiacol (2-methoxyphenol). The hydroxyl and methoxy groups are ortho, para-directing activators. Due to steric hindrance from the methoxy group at the ortho position, bromination preferentially occurs at the para position to the hydroxyl group, yielding the desired 5-bromo-2-methoxyphenol.

Mechanistic Insight: Electrophilic Aromatic Substitution

The bromination of guaiacol proceeds via an electrophilic aromatic substitution mechanism. N-Bromosuccinimide (NBS) in the presence of a suitable initiator generates an electrophilic bromine species which is then attacked by the electron-rich aromatic ring of guaiacol. The resonance stabilization of the intermediate carbocation (arenium ion) strongly favors substitution at the position para to the powerful activating hydroxyl group.

Experimental Protocol: Bromination of Guaiacol

A well-established method for this transformation involves the use of N-bromosuccinimide as the brominating agent, which offers milder reaction conditions and improved selectivity compared to elemental bromine.[1]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Guaiacol | 124.14 | 5.0 g | 0.04 mol |

| Acetonitrile | 41.05 | 100 mL | - |

| Trifluoroacetic anhydride | 210.03 | 6.2 mL | 0.044 mol |

| Potassium tert-butoxide (1M) | 112.21 | 4.0 mL | 0.004 mol |

| N-Bromosuccinimide (NBS) | 177.98 | 7.83 g | 0.044 mol |

| Dichloromethane | 84.93 | 100 mL | - |

| 6 N Sodium Hydroxide | 40.00 | 20 mL | - |

| Concentrated Hydrochloric Acid | 36.46 | As needed | - |

| Brine | - | As needed | - |

Procedure:

-

To a solution of guaiacol (5.0 g, 0.04 mol) in acetonitrile (50 mL) at ambient temperature, add trifluoroacetic anhydride (6.2 mL, 1.1 eq.).

-

Stir the solution for 5 minutes, then slowly add 1 M potassium tert-butoxide (4.0 mL, 0.1 eq.).

-

Continue stirring the resulting mixture for 45 minutes.

-

In a separate flask, prepare a solution of N-bromosuccinimide (7.83 g, 1.1 eq.) in acetonitrile (50 mL).

-

Slowly add the NBS solution to the reaction mixture via an addition funnel.

-

Stir the orange-colored solution for 24 hours at room temperature.

-

Remove the solvent in vacuo using a rotary evaporator.

-

Suspend the residue in dichloromethane (50 mL).

-

Add a 6 N aqueous solution of sodium hydroxide (20 mL) and separate the organic layer (discard).

-

Acidify the aqueous basic layer with concentrated hydrochloric acid to a pH of 2.

-

Extract the acidified aqueous layer with dichloromethane (50 mL).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate on a rotary evaporator to yield the desired product.

Expected Yield: Approximately 90% (8 g) as a reddish oil.[1]

Characterization (¹H-NMR, CDCl₃): δ 7.1 (s, 1H, aromatic), 6.95 (d, 1H, aromatic), 6.7 (d, 1H, aromatic), 5.15 (s, 1H, OH), 3.9 (s, 3H, OCH₃).[1]

Part 2: Williamson Ether Synthesis of 2-(5-Bromo-2-methoxyphenoxy)acetonitrile

The second and final stage of the synthesis is the O-alkylation of 5-bromo-2-methoxyphenol with a suitable haloacetonitrile, a classic example of the Williamson ether synthesis.[2] This reaction proceeds via an SN2 mechanism.

Causality Behind Experimental Choices

-

Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group of 5-bromo-2-methoxyphenol, forming a more nucleophilic phenoxide ion. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenol without causing significant side reactions. Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions.[2]

-

Alkylating Agent: Chloroacetonitrile or bromoacetonitrile are effective alkylating agents for this transformation. Bromoacetonitrile is generally more reactive than chloroacetonitrile due to the better leaving group ability of bromide.

-

Solvent: A polar aprotic solvent is ideal for SN2 reactions as it can solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive. Acetonitrile and N,N-dimethylformamide (DMF) are common choices. Acetonitrile is often preferred due to its lower boiling point, which simplifies product isolation.

Reaction Mechanism: SN2 Pathway

Caption: Williamson ether synthesis mechanism.

Experimental Protocol: O-Alkylation

This protocol is based on established principles of the Williamson ether synthesis and closely related literature procedures.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Bromo-2-methoxyphenol | 203.03 | 4.06 g | 0.02 mol |

| Potassium Carbonate (anhydrous) | 138.21 | 4.15 g | 0.03 mol |

| Chloroacetonitrile | 75.50 | 1.81 g | 0.024 mol |

| Acetonitrile (anhydrous) | 41.05 | 50 mL | - |

| Water | 18.02 | As needed | - |

| Ethyl acetate | 88.11 | As needed | - |

| Brine | - | As needed | - |

Procedure:

-

To a stirred suspension of anhydrous potassium carbonate (4.15 g, 0.03 mol) in anhydrous acetonitrile (50 mL) in a round-bottom flask equipped with a reflux condenser, add 5-bromo-2-methoxyphenol (4.06 g, 0.02 mol).

-

Heat the mixture to reflux for 30 minutes to ensure the formation of the potassium phenoxide.

-

Slowly add chloroacetonitrile (1.81 g, 0.024 mol) to the refluxing mixture.

-

Maintain the reaction at reflux and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Product Characterization

The identity and purity of the synthesized 2-(5-Bromo-2-methoxyphenoxy)acetonitrile should be confirmed by standard analytical techniques. Commercial suppliers of this compound provide access to characterization data which can be used for comparison.[3][4]

Expected Data:

| Property | Value |

| Molecular Formula | C₉H₈BrNO₂ |

| Molecular Weight | 242.07 g/mol |

| Appearance | Off-white to light yellow solid |

| ¹H NMR | Consistent with the proposed structure. |

| ¹³C NMR | Consistent with the proposed structure. |

| Mass Spectrometry | [M+H]⁺ or other appropriate adducts confirming the molecular weight. |

| Purity (HPLC) | Typically >98% after purification. |

Conclusion

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of 2-(5-Bromo-2-methoxyphenoxy)acetonitrile. The procedures are based on well-understood and robust chemical transformations, making them suitable for both laboratory-scale synthesis and potential scale-up. By understanding the underlying mechanisms and the rationale for the choice of reagents and conditions, researchers can confidently execute this synthesis and adapt it as needed for their specific research and development objectives.

References

-

BIOFOUNT. 1221793-69-6|2-(5-Bromo-2-methoxyphenoxy)acetonitrile. [Link]

-

PrepChem.com. Preparation of 5-Bromo-2-(4-methoxyphenoxy)-pyrimidine (1). [Link]

- Google Patents. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.

-

MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]

-

Beilstein Journals. Supplementary Information - Supporting information for: Regioselective bromination of phenols and subsequent Suzuki–Miyaura cross-coupling reactions. [Link]

-

Eureka | Patsnap. Method for preparing bromoacetonitrile from chloroacetonitrile. [Link]

-

Diva-Portal.org. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. [Link]

-

ResearchGate. Bromination of guaiacol and syringol using ionic liquid to obtain bromides. [Link]

-

YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

ResearchGate. Studies of the Selective O-Alkylation and Dealkylation of Flavonoids. XXIII. Demethylation Behaviors of 6-Hydroxy-4',7-dimethoxy-5-tosyloxyflavones with Anhydrous Aluminum Halides in Acetonitrile.. [Link]

-

Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

Sources

- 1. 5-Bromo-2-methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 1221793-69-6|2-(5-Bromo-2-methoxyphenoxy)acetonitrile|BLD Pharm [bldpharm.com]

- 4. 1221793-69-6|2-(5-Bromo-2-methoxyphenoxy)acetonitrile|2-(5-Bromo-2-methoxyphenoxy)acetonitrile|-范德生物科技公司 [bio-fount.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Bromo-2-methoxyphenoxy)acetonitrile

Introduction

2-(5-Bromo-2-methoxyphenoxy)acetonitrile is a halogenated aromatic ether with a nitrile functional group. This compound is of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development due to its potential as a versatile building block in the synthesis of more complex molecules. The presence of the bromo-, methoxy-, and nitrile moieties provides multiple reaction sites for chemical modification, making it a valuable intermediate for the creation of novel compounds with potential therapeutic applications.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(5-Bromo-2-methoxyphenoxy)acetonitrile. It is intended to serve as a valuable resource for scientists, offering insights into its chemical identity, structural features, and key properties that are critical for its application in research and development. While experimental data for some properties of this specific molecule are not extensively published, this guide consolidates available information and provides theoretical context based on analogous compounds.

Chemical Identity and Structure

The fundamental identity of a chemical compound lies in its structure and basic molecular properties. These parameters are crucial for its unambiguous identification and for predicting its chemical behavior.

Chemical Structure

The structure of 2-(5-Bromo-2-methoxyphenoxy)acetonitrile is characterized by a central benzene ring substituted with a bromine atom at the 5-position and a methoxy group at the 2-position. An acetonitrile group is connected to the benzene ring via an ether linkage at the 1-position.

Caption: Chemical structure of 2-(5-Bromo-2-methoxyphenoxy)acetonitrile.

Physicochemical Data Summary

The following table summarizes the key physicochemical identifiers for 2-(5-Bromo-2-methoxyphenoxy)acetonitrile.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO₂ | [1][2] |

| Molecular Weight | 242.07 g/mol | [1][3] |

| CAS Number | 1221793-69-6 | [1][2][3] |

| Melting Point | Data not available | [4] |

| Boiling Point | Data not available | [4] |

| Solubility | No data available, but predicted to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. | [1] |

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and purity assessment of a chemical compound. While specific experimental spectra for 2-(5-Bromo-2-methoxyphenoxy)acetonitrile are not publicly available, the expected spectral characteristics can be predicted based on its functional groups and the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methylene protons of the acetonitrile group. The aromatic protons will likely appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The methoxy protons should present as a sharp singlet at approximately δ 3.8-4.0 ppm. The methylene protons adjacent to the nitrile group are expected to be a singlet around δ 4.8-5.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The aromatic carbons are expected to resonate in the δ 110-160 ppm region. The carbon of the methoxy group should appear around δ 55-60 ppm. The methylene carbon will likely be in the δ 50-60 ppm range, and the nitrile carbon is expected in the δ 115-120 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(5-Bromo-2-methoxyphenoxy)acetonitrile is expected to exhibit characteristic absorption bands for the nitrile, ether, and aromatic functionalities.

-

C≡N stretch: A sharp, medium-intensity band is expected in the range of 2240-2260 cm⁻¹.

-

C-O-C stretch (Aromatic ether): Strong bands are anticipated in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

-

C-H stretch (Aromatic): Bands are expected above 3000 cm⁻¹.

-

C=C stretch (Aromatic): Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

-

C-Br stretch: A band in the 500-600 cm⁻¹ region is anticipated.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(5-Bromo-2-methoxyphenoxy)acetonitrile, the molecular ion peak (M⁺) would be expected at m/z 241 and 243 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom due to its two major isotopes, ⁷⁹Br and ⁸¹Br.

Experimental Protocols

The following section outlines theoretical experimental protocols for the synthesis and characterization of 2-(5-Bromo-2-methoxyphenoxy)acetonitrile based on established organic chemistry principles and procedures for analogous compounds.

Proposed Synthesis Workflow

A plausible synthetic route to 2-(5-Bromo-2-methoxyphenoxy)acetonitrile involves the Williamson ether synthesis, starting from 5-bromo-2-methoxyphenol and chloroacetonitrile or bromoacetonitrile.

Caption: Proposed synthesis workflow for 2-(5-Bromo-2-methoxyphenoxy)acetonitrile.

Step-by-Step Protocol:

-

Preparation of the Phenoxide: To a solution of 5-bromo-2-methoxyphenol (1.0 eq) in a suitable aprotic polar solvent such as acetone or dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).

-

Reaction Mixture: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the phenoxide.

-

Addition of Alkylating Agent: Add bromoacetonitrile (1.1 eq) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis.

Characterization Methodologies

Melting Point Determination:

-

Ensure the purified sample is completely dry.

-

Load a small amount of the crystalline solid into a capillary tube.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample slowly (1-2 °C/min) and record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

Solubility Assessment:

-

To a small, known amount of the compound in a test tube, add a measured volume of the solvent to be tested (e.g., water, ethanol, dichloromethane, acetone).

-

Stir or vortex the mixture at a constant temperature (e.g., 25 °C).

-

Visually observe if the solid dissolves completely.

-

If the compound dissolves, continue adding known amounts of the solute until saturation is reached to determine the approximate solubility.

Applications in Drug Discovery and Development

The structural motifs present in 2-(5-Bromo-2-methoxyphenoxy)acetonitrile make it a valuable precursor in the synthesis of various biologically active molecules.

-

Scaffold for Lead Optimization: The aromatic ring can be further functionalized through cross-coupling reactions at the bromine position.

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of other functional groups and molecular scaffolds.

-

Bioisosteric Replacement: The phenoxyacetonitrile moiety can be explored as a bioisostere for other functional groups in known pharmacophores to improve pharmacokinetic or pharmacodynamic properties.

Conclusion

References

-

BIOFOUNT. 2-(5-Bromo-2-methoxyphenoxy)acetonitrile. [Link]

-

PubChem. 2-(2-Bromo-5-methoxyphenyl)acetonitrile. [Link]

-

Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

-

ChemSigma. 2-(5-Bromo-2-methoxyphenoxy)acetonitrile. [Link]

Sources

- 1. 1221793-69-6|2-(5-Bromo-2-methoxyphenoxy)acetonitrile|BLD Pharm [bldpharm.com]

- 2. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-(2-Bromo-5-methoxyphenyl)acetonitrile | C9H8BrNO | CID 639666 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(5-Bromo-2-methoxyphenoxy)acetonitrile (CAS No. 1221793-69-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(5-bromo-2-methoxyphenoxy)acetonitrile, a key chemical intermediate. As direct experimental data for this specific compound is limited in publicly accessible literature, this document, compiled by a Senior Application Scientist, synthesizes information from analogous structures and established chemical principles to offer robust, actionable insights for research and development.

Introduction and Chemical Identity

2-(5-Bromo-2-methoxyphenoxy)acetonitrile is a substituted aromatic compound featuring a bromo, methoxy, and a cyanomethyl ether functional group. Its structure makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules with potential pharmaceutical applications. The strategic placement of its functional groups allows for a variety of chemical transformations, making it an attractive starting material or intermediate for medicinal chemistry programs.

Table 1: Chemical Identity of 2-(5-Bromo-2-methoxyphenoxy)acetonitrile

| Identifier | Value |

| CAS Number | 1221793-69-6 |

| Molecular Formula | C₉H₈BrNO₂ |

| Molecular Weight | 242.07 g/mol |

| IUPAC Name | 2-(5-bromo-2-methoxyphenoxy)acetonitrile |

| SMILES | COC1=C(C=C(C=C1)Br)OCC#N |

| InChI Key | PQWGGDKJXBFASE-UHFFFAOYSA-N |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Information |

| Appearance | Likely a white to off-white solid at room temperature. |

| Melting Point | Not available. Expected to be in the range of 50-100 °C. |

| Boiling Point | Not available. Expected to be >200 °C at atmospheric pressure. |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. |

| Purity | Commercially available with purities of 98% or higher[]. |

| Storage | Recommended storage is at -4°C for short periods (1-2 weeks) and -20°C for longer durations (1-2 years). |

Proposed Synthesis and Mechanism

A robust and logical synthetic route to 2-(5-bromo-2-methoxyphenoxy)acetonitrile can be proposed based on well-established organic chemistry reactions. The synthesis is a two-step process starting from o-methoxyphenol.

Step 1: Synthesis of 5-Bromo-2-methoxyphenol

The initial step involves the bromination of o-methoxyphenol. To control the regioselectivity of the bromination and avoid unwanted side products, the phenolic hydroxyl group is first protected by acetylation. Subsequent bromination and deprotection yield the desired 5-bromo-2-methoxyphenol intermediate. A detailed method for this synthesis is described in Chinese patent CN104693014A[2].

Step 2: O-Alkylation to Yield 2-(5-Bromo-2-methoxyphenoxy)acetonitrile

The final step is a Williamson ether synthesis, where the phenoxide of 5-bromo-2-methoxyphenol reacts with a haloacetonitrile (such as bromoacetonitrile or chloroacetonitrile) to form the target molecule. This is a common and efficient method for the preparation of phenoxyacetonitrile derivatives. A similar procedure is described in the synthesis of a structurally related compound in patent WO2019209607A1[3].

Experimental Protocol: Proposed Synthesis

Part A: Synthesis of 5-Bromo-2-methoxyphenol

-

Acetylation of o-Methoxyphenol: To a solution of o-methoxyphenol in a suitable solvent, add acetic anhydride and a catalytic amount of acid (e.g., sulfuric acid). Heat the reaction mixture to facilitate the formation of 2-methoxyphenyl acetate.

-

Bromination: Dissolve the 2-methoxyphenyl acetate in a suitable solvent and add a brominating agent (e.g., bromine) in the presence of a catalyst like iron powder. The reaction is typically carried out at an elevated temperature (e.g., 70-80°C)[2].

-

Deprotection: After the bromination is complete, the acetyl group is removed by hydrolysis, for example, by treatment with an aqueous base like sodium bicarbonate solution, to yield 5-bromo-2-methoxyphenol[2].

-

Purification: The crude 5-bromo-2-methoxyphenol can be purified by crystallization or column chromatography.

Part B: Synthesis of 2-(5-Bromo-2-methoxyphenoxy)acetonitrile

-

Deprotonation: In a reaction vessel under an inert atmosphere, dissolve 5-bromo-2-methoxyphenol in a suitable polar aprotic solvent such as acetonitrile or DMF. Add a base, such as potassium carbonate or sodium hydride, to deprotonate the phenol and form the corresponding phenoxide.

-

Alkylation: To the solution of the phenoxide, add bromoacetonitrile or chloroacetonitrile dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-(5-bromo-2-methoxyphenoxy)acetonitrile.

Diagram 1: Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 2-(5-Bromo-2-methoxyphenoxy)acetonitrile.

Expected Spectroscopic Characterization

While specific spectral data for 2-(5-bromo-2-methoxyphenoxy)acetonitrile is not publicly available, we can predict the key features based on its structure and data from its precursor, 5-bromo-2-methoxyphenol, and other similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Three signals in the aromatic region (typically 6.5-7.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns will be indicative of their relative positions.

-

Methoxy Protons: A singlet around 3.8-4.0 ppm, integrating to three protons.

-

Methylene Protons: A singlet around 4.7-5.0 ppm, integrating to two protons, corresponding to the -OCH₂CN group.

For comparison, the ¹H NMR spectrum of the precursor, 2-bromo-5-methoxyphenol, in CDCl₃ shows signals at δ 7.32 (d, J = 8.85 Hz, 1H), 6.45 (d, J = 2.68 Hz, 1H), 6.34 (dd, J = 2.71, 2.71 Hz, 1H), 4.94 (s, 1H, OH), and 3.86 (s, 3H, OCH₃)[4].

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Six signals in the aromatic region (typically 110-160 ppm).

-

Methoxy Carbon: A signal around 55-60 ppm.

-

Methylene Carbon: A signal for the -OCH₂CN carbon.

-

Nitrile Carbon: A signal for the -C≡N carbon, typically in the range of 115-120 ppm.

The ¹³C NMR spectrum of 2-bromo-5-methoxyphenol in CDCl₃ shows signals at δ 160.61, 153.00, 131.95, 108.45, 101.67, 100.89, and 55.55[4].

IR (Infrared) Spectroscopy:

-

C≡N stretch: A characteristic sharp peak around 2240-2260 cm⁻¹.

-

C-O-C stretch (ether): Strong bands in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

-

C-Br stretch: A signal in the fingerprint region, typically 500-600 cm⁻¹.

-

Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Potential Applications in Drug Discovery

Substituted phenoxyacetonitrile derivatives are important intermediates in the synthesis of various biologically active molecules. The structure of 2-(5-bromo-2-methoxyphenoxy)acetonitrile suggests its potential as a key building block in medicinal chemistry.

Diagram 2: Role as a Pharmaceutical Intermediate

Caption: Potential utility in the synthesis of complex pharmaceutical agents.

One notable application of similar structures is in the development of endothelin receptor antagonists. For instance, the synthesis of Macitentan, a dual endothelin receptor antagonist, involves intermediates with a substituted phenoxy moiety[5]. The bromo group on the aromatic ring of 2-(5-bromo-2-methoxyphenoxy)acetonitrile can serve as a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), allowing for the introduction of diverse substituents and the exploration of structure-activity relationships. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional points for molecular elaboration.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2-(5-bromo-2-methoxyphenoxy)acetonitrile. While specific toxicity data is not available, it is advisable to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-(5-Bromo-2-methoxyphenoxy)acetonitrile is a valuable chemical intermediate with significant potential in the field of drug discovery and organic synthesis. While detailed experimental data for this specific compound is sparse in public literature, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthesis offers a viable route for its preparation, and the predicted spectral characteristics provide a basis for its characterization. Its utility as a building block for more complex molecules, particularly in the context of medicinal chemistry, underscores its importance for researchers in the pharmaceutical sciences.

References

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Bromo-5-methoxyphenyl)acetonitrile. Retrieved from [Link]

-

BIOFOUNT. (n.d.). 1221793-69-6|2-(5-Bromo-2-methoxyphenoxy)acetonitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

-

MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

-

ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-Bromo-5-methoxyphenyl)acetonitrile. Retrieved from [Link]

-

ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Retrieved from [Link]

- Google Patents. (n.d.). WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.

- Google Patents. (n.d.). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.

Sources

A Technical Guide to the Structural Elucidation of 2-(5-Bromo-2-methoxyphenoxy)acetonitrile

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of the organic compound 2-(5-Bromo-2-methoxyphenoxy)acetonitrile. Designed for researchers and professionals in chemical and pharmaceutical development, this document details the logical workflow and causal reasoning behind the application of modern spectroscopic techniques. We will proceed from establishing the molecular formula via mass spectrometry, identifying key functional groups with infrared spectroscopy, to assembling the complete molecular architecture using a suite of one- and two-dimensional nuclear magnetic resonance experiments. Each step is detailed with self-validating protocols and expert interpretation, ensuring a robust and unambiguous structural assignment.

Introduction and Strategic Overview

The unambiguous determination of a molecule's structure is a foundational requirement in chemical research and drug development. The precise arrangement of atoms and bonds dictates a compound's physical, chemical, and biological properties. This guide uses 2-(5-Bromo-2-methoxyphenoxy)acetonitrile (CAS No. 1221793-69-6) as a practical subject to demonstrate a cohesive structure elucidation strategy.[1][2]

Our approach is systematic, integrating data from multiple analytical techniques where each subsequent analysis builds upon and corroborates the findings of the last. This integrated methodology ensures the highest degree of confidence in the final structural assignment.

The Elucidation Workflow

The process follows a logical progression from broad molecular characteristics to fine atomic-level connectivity. This workflow is designed to efficiently solve the structural puzzle with maximum certainty at each stage.

Caption: Overall workflow for structure elucidation.

Hypothesis Generation: Plausible Synthesis

Before analysis, considering a plausible synthetic route provides a hypothetical structure. This hypothesis serves as a valuable reference point when interpreting spectroscopic data. A logical synthesis for the target molecule is the Williamson ether synthesis , reacting 5-Bromo-2-methoxyphenol with a haloacetonitrile, such as bromoacetonitrile, in the presence of a non-nucleophilic base like potassium carbonate.[3]

-

Reactant 1: 5-Bromo-2-methoxyphenol

-

Reactant 2: Bromoacetonitrile[4]

-

Expected Product: 2-(5-Bromo-2-methoxyphenoxy)acetonitrile

This reaction is expected to form an ether linkage between the phenolic oxygen and the methylene carbon of the acetonitrile moiety. This initial hypothesis—an aromatic ring with bromo, methoxy, and O-CH₂CN substituents—will be systematically tested.

Analysis Step 1: Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) is the first experimental step. It provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.

Expected Observations and Interpretation

For the proposed structure, C₉H₈BrNO₂, the expected molecular weight is approximately 241 or 243 g/mol , depending on the bromine isotope.[1] A key feature to look for is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[5][6][7] This results in a characteristic "doublet" for the molecular ion peak (M⁺) and the (M+2)⁺ peak, which have almost identical intensities and are separated by 2 m/z units.[5][8] The presence of this pattern is a definitive indicator of a monobrominated compound.[5][6]

| Parameter | Expected Value (for C₉H₈⁷⁹BrNO₂) | Expected Value (for C₉H₈⁸¹BrNO₂) |

| Exact Mass | 240.9789 | 242.9769 |

| Relative Intensity | ~50.5% | ~49.5% |

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺ or the molecular ion M⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion cluster and compare the measured exact mass to the theoretical mass calculated for C₉H₈BrNO₂. Confirm the ~1:1 intensity ratio for the M⁺ and (M+2)⁺ peaks.

Analysis Step 2: Infrared (IR) Spectroscopy

Objective: To identify the principal functional groups predicted by the molecular formula.

IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing direct evidence for the presence of specific functional groups.

Expected Observations and Interpretation

Based on the hypothesized structure, several key absorption bands are expected. The absence of a broad O-H stretch (typically ~3200-3600 cm⁻¹) would provide strong evidence that the phenolic proton is no longer present, consistent with the formation of an ether.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Significance |

| Nitrile | C≡N stretch | 2240-2260 (sharp, medium intensity) | Confirms the presence of the acetonitrile group.[9][10] |

| Aromatic Ring | C=C stretch | 1500-1600 | Indicates the benzene ring backbone.[11] |

| Aryl Ether | Ar-O-C stretch | 1200-1275 (strong) and 1000-1075 | Confirms the ether linkage to the aromatic ring. |

| Alkane C-H | sp³ C-H stretch | 2850-3000 | Corresponds to the -CH₂- and -OCH₃ groups. |

| Aromatic C-H | sp² C-H stretch | >3000 | Corresponds to the C-H bonds on the benzene ring.[11] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal, which is automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Analysis Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To map the complete carbon-hydrogen framework and establish atomic connectivity.

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, count, and connectivity of ¹H and ¹³C nuclei.

Protocol: Sample Preparation & Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[12]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: Acquire the following spectra:

-

¹H NMR (Proton)

-

¹³C{¹H} NMR (Carbon, proton-decoupled)

-

2D COSY (¹H-¹H Correlation Spectroscopy)

-

2D HSQC (Heteronuclear Single Quantum Coherence)

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

-

¹H NMR: Proton Environments

Interpretation: The ¹H NMR spectrum reveals the number of unique proton environments, their relative numbers (integration), and their neighboring protons (splitting/multiplicity). For 2-(5-Bromo-2-methoxyphenoxy)acetonitrile, we expect four distinct signals: three in the aromatic region and two in the aliphatic region.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-6 | ~7.1-7.3 | Doublet (d) | 1H | Ar-H | Ortho to the bromine atom, deshielded. |

| H-4 | ~6.9-7.1 | Doublet of doublets (dd) | 1H | Ar-H | Ortho to -OCH₂CN and meta to -Br. |

| H-3 | ~6.8-7.0 | Doublet (d) | 1H | Ar-H | Ortho to -OCH₃ and meta to -Br, most shielded aromatic proton. |

| H-7 (-OCH₂) | ~4.7-4.9 | Singlet (s) | 2H | -O-CH₂ -CN | Methylene protons adjacent to an electronegative oxygen and a nitrile group. |

| H-8 (-OCH₃) | ~3.8-4.0 | Singlet (s) | 3H | -O-CH₃ | Methoxy protons on the aromatic ring. |

¹³C NMR: Carbon Skeleton

Interpretation: The proton-decoupled ¹³C NMR spectrum shows a signal for each unique carbon environment.[13] For the target molecule, nine distinct carbon signals are expected.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| C-2 | 150-160 | C -OCH₃ | Aromatic carbon attached to two oxygens (ether and methoxy), highly deshielded. |

| C-1 | 145-155 | C -O-CH₂CN | Aromatic carbon attached to the ether oxygen. |

| C-5 | 115-125 | C -Br | Aromatic carbon attached to bromine. |

| C-4, C-6 | 110-130 | Aromatic C -H | Aromatic carbons bonded to protons. |

| C-3 | 100-115 | Aromatic C -H | Aromatic carbon ortho to two electron-donating groups, shielded. |

| C-9 (-CN) | 115-120 | -C ≡N | Nitrile carbon.[14] |

| C-7 (-OCH₂) | 55-65 | -O-CH₂ -CN | Aliphatic carbon attached to oxygen. |

| C-8 (-OCH₃) | 55-65 | -O-CH₃ | Methoxy carbon. |

2D NMR: Assembling the Pieces

While 1D NMR provides the list of parts, 2D NMR shows how they connect.

-

COSY (¹H-¹H Correlation): This experiment shows which protons are coupled (typically through 2-3 bonds).[15] We would expect to see cross-peaks between the adjacent aromatic protons (H-3 with H-4, and H-4 with H-6), confirming their positions relative to each other. The aliphatic protons (-OCH₂- and -OCH₃) are singlets and will not show COSY correlations.

-

HSQC (¹H-¹³C One-Bond Correlation): This experiment maps each proton directly to the carbon it is attached to.[15][16] It allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum (C-3, C-4, C-6, C-7, C-8).

-

HMBC (¹H-¹³C Multiple-Bond Correlation): This is the key experiment for connecting the molecular fragments. It reveals correlations between protons and carbons that are 2-3 bonds away.[16]

Caption: Key HMBC correlations confirming the molecular backbone.

Crucial HMBC Correlations for Structure Proof:

-

H-7 to C-1 and C-2: A correlation from the methylene protons (H-7) to the aromatic carbon bearing the ether linkage (C-1) and the adjacent carbon (C-2) definitively connects the acetonitrile side chain to the phenoxy ring at the correct position.

-

H-7 to C-9: This two-bond correlation confirms the -CH₂-CN fragment.

-

H-8 to C-2: A correlation from the methoxy protons (H-8) to the aromatic carbon C-2 confirms the position of the methoxy group.

-

H-3 to C-1 and C-5: Correlations from the aromatic protons to neighboring quaternary carbons (like C-1 and C-5) help to lock in the substitution pattern on the ring.

Final Data Integration and Conclusion

-

MS established the molecular formula: C₉H₈BrNO₂.

-

IR confirmed key functional groups: Nitrile (C≡N), aryl ether (Ar-O-C), and an aromatic ring, with a notable absence of an -OH group.

-

¹H and ¹³C NMR showed the correct number of proton and carbon environments for the proposed structure.

-

COSY established the connectivity of the aromatic protons.

-

HSQC linked each proton to its directly attached carbon.

-

HMBC provided the critical long-range correlations that connected the methoxy group, the aromatic ring, and the oxyacetonitrile side chain into the single, unambiguous structure of 2-(5-Bromo-2-methoxyphenoxy)acetonitrile .

All collected data fully support the initial hypothesis, providing a multi-faceted and robust confirmation of the molecular structure.

References

-

BIOFOUNT. 2-(5-Bromo-2-methoxyphenoxy)acetonitrile. Available at: [Link]

-

PubChem. 2-(2-Bromo-5-methoxyphenyl)acetonitrile. Available at: [Link]

- Google Patents. Synthesis method of 5-bromo-2-methoxyphenol.

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds. Available at: [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. Available at: [Link]

-

SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link]

-

Chemistry LibreTexts. ¹H NMR Spectra and Interpretation. Available at: [Link]

-

Chemguide. mass spectra - the M+2 peak. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

Western University. NMR Sample Preparation. Available at: [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Chemistry LibreTexts. Isotopes in Mass Spectrometry. Available at: [Link]

-

Columbia University. HSQC and HMBC | NMR Core Facility. Available at: [Link]

- Google Patents. Novel process for synthesis of a phenoxy diaminopyrimidine compound.

-

University of Calgary. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

American Chemical Society. NMR Guidelines for ACS Journals. Available at: [Link]

-

Chemistry LibreTexts. Other Important Isotopes- Br and Cl. Available at: [Link]

-

Chemistry LibreTexts. HMBC and HMQC Spectra. Available at: [Link]

-

University of Massachusetts Boston. Table of Characteristic IR Absorptions. Available at: [Link]

Sources

- 1. 1221793-69-6|2-(5-Bromo-2-methoxyphenoxy)acetonitrile|BLD Pharm [bldpharm.com]

- 2. bio-fount.com [bio-fount.com]

- 3. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google Patents [patents.google.com]

- 4. Bromoacetonitrile | 590-17-0 [chemicalbook.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. www1.udel.edu [www1.udel.edu]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. compoundchem.com [compoundchem.com]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

2-(5-Bromo-2-methoxyphenoxy)acetonitrile molecular weight and formula

An In-depth Technical Guide to 2-(5-Bromo-2-methoxyphenoxy)acetonitrile

Authored by: A Senior Application Scientist

Introduction

2-(5-Bromo-2-methoxyphenoxy)acetonitrile is a substituted phenoxyacetonitrile, a class of organic compounds recognized for their utility as versatile intermediates in the synthesis of more complex molecular architectures. Its structure, featuring a brominated aromatic ring, a methoxy group, and a cyanomethyl ether moiety, provides multiple reaction sites, making it a valuable building block for medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its core properties, a robust synthesis protocol grounded in mechanistic principles, detailed analytical characterization methods, and its potential applications in research and development.

Core Physicochemical Properties

The fundamental properties of a compound are critical for its application in synthesis and drug design. These values dictate reaction conditions, purification strategies, and potential pharmacokinetic profiles. The key physicochemical data for 2-(5-Bromo-2-methoxyphenoxy)acetonitrile are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈BrNO₂ | [][2][3][4] |

| Molecular Weight | 242.07 g/mol | [3][4] |

| CAS Number | 1221793-69-6 | [][2][3][4] |

| Appearance | Solid (predicted) | [5] |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like acetonitrile, acetone, and dichloromethane. | [6][7] |

| Melting Point | Data not publicly available. | |

| Boiling Point | Data not publicly available. |

Synthesis and Mechanistic Insights

The most logical and efficient route to synthesize 2-(5-Bromo-2-methoxyphenoxy)acetonitrile is via a Williamson ether synthesis. This classic Sₙ2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 5-bromo-2-methoxyphenol attacks a haloacetonitrile.

Causality of Experimental Choices:

-

Starting Materials: 5-Bromo-2-methoxyphenol serves as the nucleophile precursor, and 2-chloroacetonitrile (or 2-bromoacetonitrile) is the electrophile. Chloroacetonitrile is often preferred due to its lower cost and sufficient reactivity.

-

Base: A moderately weak base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol to form the reactive phenoxide but not so strong as to promote side reactions.

-

Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is employed.[7] These solvents effectively solvate the potassium cation without solvating the phenoxide anion, thus maximizing its nucleophilicity and accelerating the rate of the Sₙ2 reaction. Acetonitrile is an excellent choice as it is also a common solvent for pharmaceutical processes.[7]

-

Temperature: The reaction is typically heated to between 60-80 °C to ensure a reasonable reaction rate without causing decomposition of the starting materials or product.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for 2-(5-Bromo-2-methoxyphenoxy)acetonitrile.

Experimental Protocol: Synthesis

This protocol is a self-validating system, where progress and success are monitored through Thin-Layer Chromatography (TLC) and final purity is confirmed by spectroscopic analysis.

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-methoxyphenol (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile (approx. 0.2 M concentration relative to the phenol).

-

Addition of Electrophile: Add 2-chloroacetonitrile (1.1 eq) to the stirring suspension.

-

Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) by observing the consumption of the starting phenol.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Rinse the solid with a small amount of acetonitrile.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 2-(5-Bromo-2-methoxyphenoxy)acetonitrile.

Analytical Characterization and Validation

Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic methods are standard for the characterization of this molecule. While specific experimental spectra are not widely published, the expected characteristics can be reliably predicted.

-

¹H NMR Spectroscopy:

-

Aromatic Protons (3H): Three distinct signals are expected in the aromatic region (~6.8-7.2 ppm). The proton ortho to the ether linkage will likely be a doublet, the proton between the bromo and methoxy groups a doublet, and the proton ortho to the bromine a doublet of doublets, with coupling constants characteristic of their positions.

-

Methylene Protons (-OCH₂CN, 2H): A singlet is expected around 4.7-4.9 ppm.

-

Methoxy Protons (-OCH₃, 3H): A sharp singlet is expected around 3.8-3.9 ppm.

-

-

¹³C NMR Spectroscopy:

-

Nitrile Carbon (-C≡N): A signal around 115-118 ppm.

-

Aromatic Carbons (6C): Six distinct signals in the 110-160 ppm range, with carbons directly attached to oxygen appearing further downfield.

-

Methylene Carbon (-OCH₂CN): A signal around 55-60 ppm.

-

Methoxy Carbon (-OCH₃): A signal around 56 ppm.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₉H₈BrNO₂.

-

The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

-

Infrared (IR) Spectroscopy:

-

A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹.

-

C-O-C ether stretches will be visible in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

-

C-H stretches from the aromatic and aliphatic groups will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

Applications in Research and Drug Development

2-(5-Bromo-2-methoxyphenoxy)acetonitrile is not typically an end-product but rather a strategic intermediate. Its utility stems from the reactivity of its functional groups:

-

Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or primary amide, or reduced to a primary amine, providing a gateway to a wide array of other functional groups and scaffolds.

-

Aromatic Ring: The bromine atom is a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon or carbon-heteroatom bonds to build molecular complexity.

-

Potential as a Reference Standard: This compound can be used as a qualified reference substance for the identification and quantification of impurities during the synthesis of more complex active pharmaceutical ingredients (APIs).[3]

Its structure makes it a precursor for compounds investigated in various therapeutic areas. For example, phenoxyacetonitrile derivatives are found in molecules with potential applications in oncology and metabolic diseases.[8]

Conclusion

2-(5-Bromo-2-methoxyphenoxy)acetonitrile is a well-defined chemical entity with significant potential as a synthetic intermediate. This guide has detailed its core physicochemical properties, provided a robust and mechanistically sound synthesis protocol, and outlined the necessary analytical techniques for its validation. For researchers in drug discovery and process development, understanding the chemistry and handling of such building blocks is fundamental to the successful and efficient construction of novel, high-value molecules.

References

-

Supplementary Information - Beilstein Journals . Beilstein Journals. [Link]

-

2-(2-Bromo-5-methoxyphenyl)acetonitrile | C9H8BrNO | CID 639666 . PubChem, National Center for Biotechnology Information. [Link]

-

1221793-69-6|2-(5-Bromo-2-methoxyphenoxy)acetonitrile . BIOFOUNT. [Link]

-

2-(3-Bromo-5-methoxyphenyl)acetonitrile | C9H8BrNO | CID 21242965 . PubChem, National Center for Biotechnology Information. [Link]

- Novel process for synthesis of a phenoxy diaminopyrimidine compound.

-

p-METHOXYPHENYLACETONITRILE . Organic Syntheses Procedure. [Link]

-

Absorption spectrum of 5 in acetonitrile solution. Excitation and emission spectra are displayed for a powder of 5 . ResearchGate. [Link]

-

The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste . Queen's University Belfast. [Link]

Sources

- 2. 2-(5-Bromo-2-methoxyphenoxy)acetonitrile [1221793-69-6] | King-Pharm [king-pharm.com]

- 3. 1221793-69-6|2-(5-Bromo-2-methoxyphenoxy)acetonitrile|2-(5-Bromo-2-methoxyphenoxy)acetonitrile|-范德生物科技公司 [bio-fount.com]

- 4. 1221793-69-6|2-(5-Bromo-2-methoxyphenoxy)acetonitrile|BLD Pharm [bldpharm.com]

- 5. 2-(2-Bromo-5-methoxyphenyl)acetonitrile | CymitQuimica [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 8. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google Patents [patents.google.com]

A Comprehensive Spectroscopic and Analytical Guide to 2-(5-Bromo-2-methoxyphenoxy)acetonitrile

Abstract: This technical guide provides an in-depth analysis of the spectroscopic and analytical methodologies for the characterization of 2-(5-Bromo-2-methoxyphenoxy)acetonitrile (CAS No. 1221793-69-6).[1][] As a key intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical agents, a thorough understanding of its structural and analytical profile is paramount for researchers and drug development professionals. This document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound. Furthermore, it details the robust experimental protocols required to obtain and validate these spectroscopic signatures, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 2-(5-Bromo-2-methoxyphenoxy)acetonitrile

2-(5-Bromo-2-methoxyphenoxy)acetonitrile is a substituted aromatic ether containing a nitrile functional group. Its molecular structure, featuring a brominated phenyl ring, a methoxy group, and a cyanomethyl ether moiety, makes it a versatile building block in organic synthesis. The precise characterization of this molecule is the foundation for its successful application in multi-step synthetic routes, where purity and structural integrity are critical. This guide serves as a comprehensive resource for scientists, providing both predicted spectroscopic data and the experimental framework necessary for its verification.

The molecular structure of 2-(5-Bromo-2-methoxyphenoxy)acetonitrile is presented below:

Caption: Molecular Structure of 2-(5-Bromo-2-methoxyphenoxy)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. While experimental data for 2-(5-Bromo-2-methoxyphenoxy)acetonitrile is not publicly available, a predictive analysis based on established chemical shift principles provides a reliable starting point for its characterization.[3][4][5][6]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-(5-Bromo-2-methoxyphenoxy)acetonitrile in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methoxy group, and the methylene group of the acetonitrile moiety.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.0 | Multiplet | 3H | Aromatic protons |

| ~ 4.8 | Singlet | 2H | -O-CH₂-CN |

| ~ 3.9 | Singlet | 3H | -O-CH₃ |

Rationale for Predictions:

-

Aromatic Protons (δ ~ 7.0-7.2 ppm): The three protons on the benzene ring will appear in the aromatic region. Their exact chemical shifts and coupling patterns will depend on the electronic effects of the bromo, methoxy, and cyanomethoxy substituents. The electron-withdrawing nature of the bromine atom and the ether linkage, along with the electron-donating effect of the methoxy group, will lead to a complex splitting pattern (likely a combination of doublets and a doublet of doublets).

-

Methylene Protons (δ ~ 4.8 ppm): The two protons of the methylene group adjacent to the oxygen atom and the nitrile group are expected to be significantly deshielded, appearing as a singlet. The electronegative oxygen and the anisotropic effect of the nitrile group contribute to this downfield shift.

-

Methoxy Protons (δ ~ 3.9 ppm): The three protons of the methoxy group will appear as a sharp singlet, characteristic of a methoxy group attached to an aromatic ring.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 145 | C-O (aromatic) |

| ~ 140 - 110 | Aromatic carbons |

| ~ 117 | -CN |

| ~ 115 | C-Br (aromatic) |

| ~ 56 | -O-CH₃ |

| ~ 55 | -O-CH₂-CN |

Rationale for Predictions:

-

Aromatic Carbons (δ ~ 110-150 ppm): The six aromatic carbons will resonate in this range. The carbon attached to the oxygen of the ether linkage will be the most downfield, while the carbon bearing the bromine atom will also be significantly shifted.

-

Nitrile Carbon (δ ~ 117 ppm): The carbon of the nitrile group typically appears in this region of the spectrum.

-

Aliphatic Carbons (δ ~ 55-56 ppm): The methoxy carbon and the methylene carbon will appear in the aliphatic region, with their chemical shifts influenced by the attached oxygen atoms.

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of 2-(5-Bromo-2-methoxyphenoxy)acetonitrile will show characteristic absorption bands for the aromatic ring, the ether linkages, and the nitrile group.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃, -OCH₂-) |

| ~ 2250 | Medium to Sharp | C≡N stretch (nitrile) |

| ~ 1600, 1480 | Medium to Strong | Aromatic C=C skeletal vibrations |

| ~ 1250 | Strong | Aryl-O-C stretch (asymmetric) |

| ~ 1050 | Strong | Alkyl-O-C stretch (symmetric) |

| ~ 800 - 600 | Strong | C-Br stretch and aromatic C-H bending |

Experimental Protocol for IR Data Acquisition

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum

The molecular formula of 2-(5-Bromo-2-methoxyphenoxy)acetonitrile is C₉H₈BrNO₂. Its monoisotopic mass is approximately 240.97 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak (M⁺) will appear as a characteristic doublet with a separation of 2 mass units (m/z 241 and 243) and roughly equal intensities.

Key Predicted Fragments:

-

m/z 241/243 (M⁺): The molecular ion peak, showing the characteristic bromine isotope pattern.

-

m/z 201/203: Loss of the cyanomethyl group (-CH₂CN).

-

m/z 186/188: Loss of the methoxy group (-OCH₃) from the fragment at m/z 201/203.

-

m/z 157/159: The bromophenoxy cation.

-

m/z 40: The cyanomethyl cation ([CH₂CN]⁺).

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: General workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic and analytical guide presented herein provides a robust framework for the characterization of 2-(5-Bromo-2-methoxyphenoxy)acetonitrile. The predicted NMR, IR, and MS data, grounded in fundamental spectroscopic principles, offer a reliable reference for researchers. The detailed experimental protocols ensure that scientists can confidently acquire and interpret their own data, thereby validating the structure and purity of this important synthetic intermediate. This guide underscores the synergy between predictive analysis and rigorous experimental verification in advancing chemical research and development.

References

-

University of Wisconsin-Madison, Department of Chemistry. Typical C-13 NMR Chemical shifts. [Link]

-

University of Cambridge, Department of Chemistry. Chemical shifts. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

-

Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Oregon State University, Department of Chemistry. 1H NMR Chemical Shift. [Link]

-

Holmstrand, H., et al. (2010). Compound-specific bromine isotope analysis of brominated diphenyl ethers using gas chromatography multiple collector/inductively coupled plasma mass spectrometry. Rapid Communications in Mass Spectrometry, 24(17), 2541–2547. [Link]

-

HSC Chemistry. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. 13C-NMR. [Link]

-

PubChem. 2-(2-Bromo-5-methoxyphenyl)acetonitrile. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-(5-Bromo-2-methoxyphenoxy)acetonitrile in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-(5-Bromo-2-methoxyphenoxy)acetonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the scarcity of publicly available solubility data for this compound, this document emphasizes methodology and theoretical principles. It is designed for researchers, chemists, and drug development professionals, offering a robust guide to generating reliable solubility data essential for process development, purification, and formulation. The guide details a systematic approach, from theoretical prediction using physicochemical analysis and Hansen Solubility Parameters (HSP) to practical, step-by-step protocols for experimental determination via the isothermal shake-flask method and quantification using High-Performance Liquid Chromatography (HPLC).

Introduction: The Critical Role of Solubility Data

2-(5-Bromo-2-methoxyphenoxy)acetonitrile (CAS No. 1221793-69-6) is a substituted phenoxyacetonitrile derivative. Such compounds are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry where they serve as building blocks for complex active pharmaceutical ingredients (APIs). The efficient synthesis, purification, and formulation of these intermediates are critically dependent on a thorough understanding of their solubility profiles in various organic solvents.

Solubility data dictates fundamental process parameters, including:

-

Reaction Kinetics: Ensuring reactants are in the same phase for optimal reaction rates.

-

Crystallization and Purification: Selecting appropriate solvent/anti-solvent systems for effective impurity purging and achieving desired crystal morphology.[1][2]

-

Formulation: Developing stable and bioavailable drug products.

-

Process Safety and Scalability: Choosing solvents that are safe, environmentally benign, and suitable for large-scale manufacturing.[3]

This guide provides the theoretical and practical foundation for researchers to systematically determine the solubility of 2-(5-Bromo-2-methoxyphenoxy)acetonitrile, thereby accelerating process development and ensuring robust and reproducible outcomes.

Physicochemical Characterization and Solubility Prediction

A foundational analysis of the molecule's structure provides initial insights into its likely solubility behavior, guiding the selection of an appropriate solvent screen.

Table 1: Physicochemical Properties of 2-(5-Bromo-2-methoxyphenoxy)acetonitrile

| Property | Value | Source |

| CAS Number | 1221793-69-6 | [4] |

| Molecular Formula | C₉H₈BrNO₂ | [4] |

| Molecular Weight | 242.07 g/mol | [4] |

| Appearance | Solid (predicted) | General chemical knowledge |

Structural Analysis

The structure of 2-(5-Bromo-2-methoxyphenoxy)acetonitrile contains several key functional groups that influence its polarity and potential for intermolecular interactions:

-

Aromatic Ring: A nonpolar feature that suggests solubility in aromatic solvents like toluene.

-

Bromo Group (-Br): An electron-withdrawing group that increases molecular weight and contributes to van der Waals forces.

-

Methoxy Group (-OCH₃): An ether linkage that introduces some polarity and can act as a hydrogen bond acceptor.

-

Acetonitrile Group (-CH₂CN): A highly polar functional group containing a cyano moiety (C≡N), which has a strong dipole moment and can act as a hydrogen bond acceptor.

Overall, the molecule possesses a mixed polarity. The presence of the polar ether and nitrile groups suggests potential solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and perhaps limited solubility in some polar protic solvents. The nonpolar aromatic ring and bromine atom suggest compatibility with solvents of lower polarity.

Theoretical Prediction: Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[5] This model deconstructs the total cohesive energy of a substance into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar forces.

-

δH: Energy from hydrogen bonding.

The principle is that substances with similar HSP values are likely to be miscible.[6] While experimentally determined HSP values for 2-(5-Bromo-2-methoxyphenoxy)acetonitrile are not available, they can be estimated using group contribution methods. By comparing the estimated HSP of the solute with the known HSP of various solvents, a ranked list of potential solvents can be generated for experimental screening. This provides a rational, theory-driven basis for solvent selection, moving beyond simple chemical intuition.[7]

Strategic Solvent Selection for Experimental Screening

Based on the structural analysis, a diverse range of organic solvents should be selected to probe the solubility of 2-(5-Bromo-2-methoxyphenoxy)acetonitrile across the polarity spectrum. The following table provides a recommended starting point for a comprehensive solubility screen.

Table 2: Recommended Solvents for Solubility Screening

| Solvent Class | Solvent | Rationale |

| Polar Protic | Methanol | Capable of hydrogen bonding; common process solvent. |

| Ethanol | Similar to methanol but less polar. | |

| Isopropanol (IPA) | Common recrystallization solvent. | |

| Polar Aprotic | Acetone | Strong dipole moment, hydrogen bond acceptor. |

| Acetonitrile (ACN) | High polarity, structurally similar to the nitrile moiety. | |

| Ethyl Acetate (EtOAc) | Moderate polarity, common extraction and chromatography solvent. | |

| Tetrahydrofuran (THF) | Cyclic ether, good for dissolving compounds with mixed polarity. | |

| Dimethylformamide (DMF) | Highly polar, strong solubilizing power. | |

| Dimethyl Sulfoxide (DMSO) | High polarity, often used for compounds with poor solubility.[8] | |

| Nonpolar Aromatic | Toluene | Interacts well with the aromatic ring of the solute. |

| Nonpolar Aliphatic | Heptane / Hexane | Serves as a baseline for nonpolar solubility (likely poor). |

| Chlorinated | Dichloromethane (DCM) | Good general-purpose solvent for a wide range of organic compounds. |

Experimental Protocol: Thermodynamic Solubility Determination

The "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound is the isothermal shake-flask method.[9] This method ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution.

Principle

An excess of the solid compound is agitated in a specific solvent at a constant, controlled temperature for a duration sufficient to reach equilibrium. Once equilibrium is established, the solid phase is separated from the liquid phase (supernatant), and the concentration of the dissolved solute in the supernatant is measured using a validated analytical technique. This concentration represents the thermodynamic solubility.[10]

Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Methodology

Materials:

-

2-(5-Bromo-2-methoxyphenoxy)acetonitrile (solid)

-

Selected organic solvents (HPLC grade)

-

4 mL glass vials with screw caps

-

Analytical balance

-

Calibrated pipettes

-

Orbital shaker with temperature control

-

Syringes (e.g., 1 mL)

-

Syringe filters (e.g., 0.22 µm PTFE or nylon, chosen for solvent compatibility)

-

HPLC system with UV detector

-

Volumetric flasks and appropriate diluents for analysis

Procedure:

-

Preparation: Accurately weigh approximately 20-50 mg of 2-(5-Bromo-2-methoxyphenoxy)acetonitrile into a 4 mL glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.

-

Solvent Addition: Add a precisely known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Cap the vial securely and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed (e.g., 200 rpm). Allow the slurry to equilibrate for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium is fully reached.[11]

-

Phase Separation: After equilibration, remove the vial and let it stand at the same constant temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a portion of the supernatant using a syringe.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved solid particles. Discard the first few drops of the filtrate to avoid any potential adsorption effects from the filter membrane.[12]

-

Dilution: If the solution is expected to be highly concentrated, perform an accurate, gravimetric dilution with the appropriate solvent to bring the concentration within the calibrated range of the analytical method.

-

Analysis: Quantify the concentration of the dissolved compound in the filtrate using a pre-validated HPLC-UV method as described in the following section.

-

Replicates: Perform each solubility determination in triplicate to ensure reproducibility and calculate the mean and standard deviation.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with a UV detector is a robust and widely used technique for accurately quantifying the concentration of a dissolved solute.[10][13]

Method Development and Validation

A specific HPLC method must be developed for 2-(5-Bromo-2-methoxyphenoxy)acetonitrile.

-